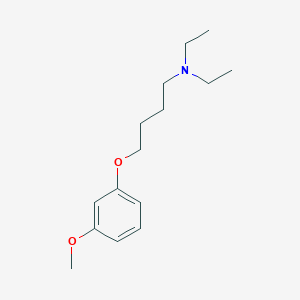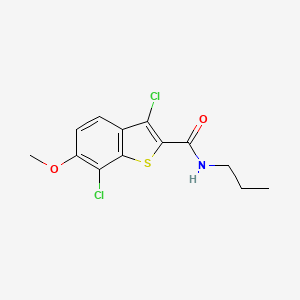
N,N-diethyl-4-(3-methoxyphenoxy)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-(3-methoxyphenoxy)-1-butanamine, also known as DMPEA or 3,4-dimethoxyphenethylamine, is a naturally occurring compound found in various plants and animals. It belongs to the family of phenethylamines, which are known for their psychoactive properties. DMPEA has gained attention in recent years due to its potential use in scientific research as a tool to study the central nervous system.
Mécanisme D'action
The exact mechanism of action of N,N-diethyl-4-(3-methoxyphenoxy)-1-butanamine is not fully understood. It is believed to act on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects
N,N-diethyl-4-(3-methoxyphenoxy)-1-butanamine has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also has been shown to increase the release of glucose and fatty acids into the bloodstream, leading to increased energy.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-4-(3-methoxyphenoxy)-1-butanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. It also has a similar chemical structure to other phenethylamines, making it a useful tool for studying the effects of this class of compounds on the central nervous system.
However, there are also limitations to the use of N,N-diethyl-4-(3-methoxyphenoxy)-1-butanamine in lab experiments. Its effects on the central nervous system are not fully understood, and it may have different effects on different individuals. Additionally, its psychoactive properties may make it difficult to study in certain settings.
Orientations Futures
There are several potential future directions for the study of N,N-diethyl-4-(3-methoxyphenoxy)-1-butanamine. One area of research could be to further investigate its mechanism of action and how it interacts with other neurotransmitters in the central nervous system. Another area of research could be to explore its potential therapeutic uses, such as in the treatment of depression or anxiety.
Overall, N,N-diethyl-4-(3-methoxyphenoxy)-1-butanamine has shown promise as a tool for scientific research in the study of the central nervous system. Further research is needed to fully understand its effects and potential applications.
Méthodes De Synthèse
N,N-diethyl-4-(3-methoxyphenoxy)-1-butanamine can be synthesized through various methods, including the reduction of 3,4-dimethoxyphenylacetone using lithium aluminum hydride or sodium borohydride. Another method involves the reaction of 3,4-dimethoxyphenylacetonitrile with diethylamine in the presence of a reducing agent.
Applications De Recherche Scientifique
N,N-diethyl-4-(3-methoxyphenoxy)-1-butanamine has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other phenethylamines, such as mescaline and amphetamines. N,N-diethyl-4-(3-methoxyphenoxy)-1-butanamine has been shown to have a stimulant effect on the central nervous system, leading to increased alertness and energy.
Propriétés
IUPAC Name |
N,N-diethyl-4-(3-methoxyphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-4-16(5-2)11-6-7-12-18-15-10-8-9-14(13-15)17-3/h8-10,13H,4-7,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZDGNAXEFWODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-phenyl-1-piperazinyl)carbonyl]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B5161336.png)

![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5161352.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5161360.png)

![methyl 8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5161368.png)

![4-[5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5161385.png)

![N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5161396.png)
![3-[(4-chlorophenyl)amino]-3-(4-ethoxyphenyl)-1-phenyl-1-propanone](/img/structure/B5161399.png)
![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5161416.png)
![(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5161424.png)
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)